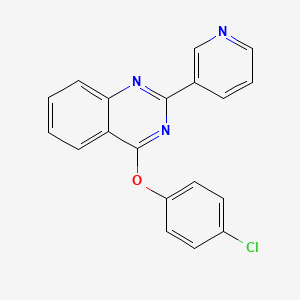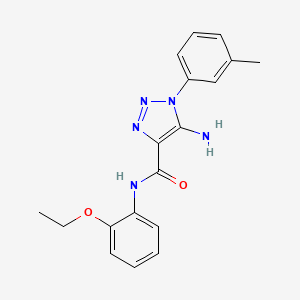![molecular formula C21H26F2N6O B5576923 4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576923.png)
4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H26F2N6O and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.21361580 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar structural frameworks have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds, including thiazolopyrimidines and oxadiazepines, have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antiproliferative Activity Against Cancer Cell Lines
Synthetic efforts have led to the creation of pyrimidine derivatives displaying antiproliferative effects against various human cancer cell lines. Such compounds, related in structure, have demonstrated potential as anticancer agents, necessitating further research to explore their efficacy (Mallesha et al., 2012).
Molecular Solids and Hydrogen Bond Interactions
Research into compounds with piperazine and pyrimidine units has contributed to the understanding of molecular solids formed through strong hydrogen bonds and weak intermolecular interactions. These studies highlight the role of such structural elements in creating supramolecular architectures, which could be crucial for developing new materials with specific properties (Wang et al., 2014).
Improvement of Drug Solubility
Cocrystal and salt formation strategies involving pyrimidine derivatives have been explored to enhance the solubility of pharmacologically active compounds. This approach has significant implications for improving the bioavailability of drugs with low solubility, demonstrating the utility of such structural frameworks in pharmaceutical development (Xu et al., 2012).
Synthesis of Fused Heterocycles
The synthesis of fused heterocycles incorporating pyrimidine and piperazine units highlights the versatility of these structural elements in constructing complex molecules. Such synthetic endeavors contribute to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Shaaban, 2008).
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N6O/c1-15-24-18(27-8-6-26(2)7-9-27)14-19(25-15)28-10-12-29(13-11-28)21(30)20-16(22)4-3-5-17(20)23/h3-5,14H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZNYQWOSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(difluoromethoxy)phenyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B5576874.png)

![1-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-benzimidazole](/img/structure/B5576879.png)

![5-acetyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B5576895.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B5576902.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5576904.png)
![N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5576917.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5576931.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5576932.png)
![4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5576936.png)
![8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576944.png)

![1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5576955.png)
